1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate
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Overview
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a cyano group, carbamoyl group, and phenylformamido group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Carbamoyl Intermediate
- Starting with 1,2-dimethylpropylamine, the compound is reacted with cyanogen bromide (BrCN) to introduce the cyano group, forming 1-cyano-1,2-dimethylpropylamine.
- This intermediate is then reacted with ethyl chloroformate to form the carbamoyl derivative.
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Synthesis of the Phenylformamido Intermediate
- 3-methyl-2-aminobutanoic acid is reacted with phenyl isocyanate to form the phenylformamido derivative.
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Coupling Reaction
- The carbamoyl intermediate is then coupled with the phenylformamido intermediate under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time.
Purification Techniques: Crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenylformamido groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).
Coupling Reagents: Dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and multiple functional groups, which may interact with biological targets.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the carbamoyl and phenylformamido groups could enhance binding affinity through hydrophobic interactions or additional hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)propanoate: Similar structure but with a propanoate instead of a butanoate group.
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)pentanoate: Similar structure but with a pentanoate group.
Uniqueness
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate is unique due to its specific combination of functional groups, which can confer unique reactivity and binding properties
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2-benzamido-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)17(23-19(26)16-10-8-7-9-11-16)20(27)28-15(5)18(25)24-21(6,12-22)14(3)4/h7-11,13-15,17H,1-6H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXOPIZKHXEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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